molecular formula C18H16N4O2 B2660706 (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285532-64-0

(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2660706
CAS RN: 1285532-64-0
M. Wt: 320.352
InChI Key: JSSIRODPDPAPQM-VXLYETTFSA-N
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Description

The compound is a derivative of N’-((2-hydroxynaphthalen-1-yl)methylene) hydrazide . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are typically synthesized through a condensation reaction . For example, a compound was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . The C12—O2 and C1—O1 bond lengths are 1.198(3) Å and 1.315(3) Å, respectively, which indicates that the C12—O2 is a typical double bond .

Scientific Research Applications

Antimicrobial Activity

HNCP has demonstrated promising antimicrobial properties. Researchers have synthesized this compound and evaluated its efficacy against bacterial species such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis. Additionally, it has been tested against fungal species like Candida albicans and Aspergillus niger. The results indicate that HNCP and its metal complexes exhibit significant antimicrobial activity .

Metal Complexes for Catalysis

HNCP forms metal complexes with transition metals (such as Cr, Fe, Mn, Co, Ni, and Cu). These complexes adopt octahedral geometry and exhibit diverse catalytic potential. Researchers have explored their applications in various catalytic reactions, including oxidation, reduction, and other transformations .

Fluorescent Properties

HNCP and its metal complexes exhibit intense emission when excited at specific wavelengths (e.g., λex = 380 nm). The emitted light falls within the range of 527–533 nm. These fluorescent properties make them interesting candidates for bioimaging, sensors, and other optical applications .

Drug Design and Molecular Docking

Computational studies using density functional theory (DFT) have provided insights into HNCP’s molecular geometry and electronic properties. Additionally, molecular docking simulations revealed favorable binding interactions with enzymes such as Adenylate kinase, Peptide deformylase (bacterial enzymes), and DNA polymerase (fungal enzyme). These findings suggest potential applications in drug design .

Chelating Ligands in Coordination Chemistry

HNCP, as a Schiff base ligand, can form stable complexes with metal ions. These complexes have been investigated for their coordination chemistry. Schiff bases derived from 2-hydroxy-1-naphthaldehyde are particularly interesting due to their chelating properties .

Antioxidant Properties

While not explicitly mentioned for HNCP, related hydrazone Schiff base ligands have exhibited antioxidant properties. Further exploration of HNCP’s antioxidant potential could be valuable for biomedical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-hydroxy-1-naphthaldehyde with cyclopropyl hydrazine and 3,5-dimethylpyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and methyl iodide to obtain the final compound.", "Starting Materials": [ "2-hydroxy-1-naphthaldehyde", "cyclopropyl hydrazine", "3,5-dimethylpyrazole-1-carboxylic acid hydrazide", "acetic acid", "ethanol", "triphenylphosphine", "methyl iodide" ], "Reaction": [ "Step 1: In a round-bottom flask, add 2-hydroxy-1-naphthaldehyde (1.0 equiv), cyclopropyl hydrazine (1.2 equiv), and 3,5-dimethylpyrazole-1-carboxylic acid hydrazide (1.2 equiv).", "Step 2: Add acetic acid (10 mL) and ethanol (10 mL) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash it with cold ethanol.", "Step 4: Dissolve the solid in a mixture of tetrahydrofuran and water (1:1) and add triphenylphosphine (1.2 equiv) and methyl iodide (1.2 equiv).", "Step 5: Stir the mixture at room temperature for 24 hours and then filter the resulting solid.", "Step 6: Wash the solid with cold ethanol and dry it under vacuum to obtain the final product, (E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide." ] }

CAS RN

1285532-64-0

Product Name

(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C18H16N4O2

Molecular Weight

320.352

IUPAC Name

5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+

InChI Key

JSSIRODPDPAPQM-VXLYETTFSA-N

SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

solubility

not available

Origin of Product

United States

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